molecular formula C11H14N2OS B12006253 2-(1,3-benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine CAS No. 46421-73-2

2-(1,3-benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine

Cat. No.: B12006253
CAS No.: 46421-73-2
M. Wt: 222.31 g/mol
InChI Key: NRGIMNFVKHZTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazole ring. One common method involves the reaction of 2-aminophenol with an aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidizing agent like hydrogen peroxide (H₂O₂) in ethanol . The reaction is carried out at a temperature of around 50°C to yield the desired benzoxazole derivative.

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as mesoporous titania-alumina mixed oxide (MTAMO) are employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine is not fully understood. it is believed to act as a GABA-A receptor agonist, which results in the inhibition of neurotransmitter release. The compound has also been found to inhibit the reuptake of serotonin and norepinephrine, contributing to its antidepressant and anxiolytic properties. Additionally, it may interact with metal ions, making it useful as a fluorescent probe.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine is unique due to its combination of a benzoxazole ring with a dimethylethanamine group, which imparts specific chemical and biological properties. Its ability to act as a GABA-A receptor agonist and inhibit neurotransmitter reuptake distinguishes it from other benzoxazole derivatives.

Properties

CAS No.

46421-73-2

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine

InChI

InChI=1S/C11H14N2OS/c1-13(2)7-8-15-11-12-9-5-3-4-6-10(9)14-11/h3-6H,7-8H2,1-2H3

InChI Key

NRGIMNFVKHZTNJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSC1=NC2=CC=CC=C2O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.